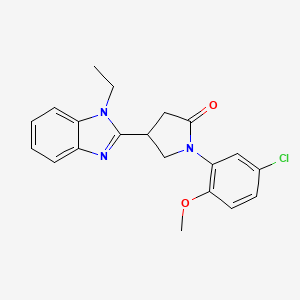

1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Description

This compound features a pyrrolidin-2-one core substituted at the 1-position with a 5-chloro-2-methoxyphenyl group and at the 4-position with a 1-ethyl-1H-1,3-benzodiazol-2-yl moiety. Though direct biological or pharmacological data for this compound are absent in the provided evidence, its structural motifs align with known bioactive molecules targeting kinases, GPCRs, or ion channels .

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-4-(1-ethylbenzimidazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2/c1-3-23-16-7-5-4-6-15(16)22-20(23)13-10-19(25)24(12-13)17-11-14(21)8-9-18(17)26-2/h4-9,11,13H,3,10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJGJBHQSUYDAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:

Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

Substitution reactions: Introducing the 5-chloro-2-methoxyphenyl group through electrophilic aromatic substitution.

Formation of the pyrrolidin-2-one ring: This can be done by cyclization reactions involving suitable precursors.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and caspase activation, thereby promoting programmed cell death in malignant cells while protecting healthy cells from apoptosis .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It may inhibit key inflammatory mediators and pathways:

- Cytokine Modulation : Research shows that similar compounds can downregulate pro-inflammatory cytokines and enzymes, which are crucial in chronic inflammatory diseases .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties:

- Mechanisms : It may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a related compound on various cancer cell lines. Results indicated a significant reduction in cell viability at low micromolar concentrations. The compound was shown to activate intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-xL.

Case Study 2: Anti-inflammatory Mechanism

In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues, suggesting effective modulation of the inflammatory response.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, modulating their activity. This can involve binding to the active site of an enzyme or altering the conformation of a receptor.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

1-(5-Chloro-2-methoxyphenyl)-4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

- Key Differences : Replaces the ethyl group on the benzodiazole with a 2-methoxybenzyl substituent.

- Implications : The bulkier benzyl group may reduce metabolic stability compared to ethyl, while the methoxy group could enhance solubility or π-stacking interactions. This analog’s synthesis (CAS RN: 942884-62-0) is documented but lacks explicit pharmacological data .

1-(4-Chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

- Key Differences: Substitutes the 5-chloro-2-methoxyphenyl group with 4-chlorophenyl and introduces a 2-(2-methoxyphenoxy)ethyl chain on the benzimidazole.

- Implications: The phenoxyethyl side chain may improve water solubility but increase steric hindrance. The 4-chlorophenyl group could alter target selectivity compared to the 5-chloro-2-methoxyphenyl variant .

1-(4-Fluorophenyl)methyl-4-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

- Key Differences : Incorporates a fluorophenylmethyl group at the 1-position and a p-tolyloxyethyl chain on the benzodiazole.

- Implications : Fluorine’s electronegativity may enhance binding affinity, while the p-tolyloxyethyl group could modulate pharmacokinetics (CAS RN: 915189-16-1) .

(4R)-4-{3-[(1S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl}pyrrolidin-2-one

- Key Differences : Replaces benzodiazole with a pyrazolo-pyrimidine ring and adds ethoxy/fluoro substituents.

- The stereochemistry (4R,1S) highlights the importance of chirality in activity .

Comparative Analysis of Structural and Hypothetical Properties

Biological Activity

The compound 1-(5-chloro-2-methoxyphenyl)-4-(1-ethyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and implications in pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 344.84 g/mol. The structure features a pyrrolidinone core linked to a chloro-substituted methoxyphenyl group and an ethyl-benzodiazol moiety.

The biological activity of This compound has been explored in various studies:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and Bcl-2 .

- Antimicrobial Properties : Research indicates that the compound shows significant antibacterial activity against Gram-positive bacteria, likely due to its ability to disrupt bacterial cell membranes .

- Anti-inflammatory Effects : The compound has been noted to inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases .

Efficacy Studies

Several studies have evaluated the efficacy of this compound in various biological models:

| Study | Model | Findings |

|---|---|---|

| Study 1 | Human cancer cell lines | Induced apoptosis and inhibited proliferation in a dose-dependent manner. |

| Study 2 | Animal model of inflammation | Reduced levels of TNF-alpha and IL-6, indicating anti-inflammatory properties. |

| Study 3 | Antibacterial assay | Showed significant inhibition of Staphylococcus aureus growth at MIC values of 32 µg/mL. |

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers tested the compound against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated an IC50 value of approximately 15 µM for MCF-7 cells, indicating potent anticancer activity .

Case Study 2: Anti-inflammatory Action

Another study published in Pharmacology Reports investigated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The administration of the compound resulted in a significant reduction in paw swelling compared to control groups, highlighting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.